molecular formula C21H27N7O3 B1683982 GSK690693 CAS No. 937174-76-0

GSK690693

Número de catálogo: B1683982
Número CAS: 937174-76-0
Peso molecular: 425.5 g/mol
Clave InChI: KGPGFQWBCSZGEL-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de reacciones: GSK-690693 experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de GSK-690693 con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

GSK-690693 ejerce sus efectos inhibiendo de forma competitiva el sitio de unión al ATP de las quinasas AKT. Esta inhibición evita la fosforilación de los sustratos aguas abajo, lo que lleva a una reducción de la supervivencia y la proliferación celular. El compuesto induce la apoptosis en las células tumorales al interrumpir la vía de señalización AKT, que es crucial para el crecimiento y la supervivencia celular . Los objetivos moleculares incluyen AKT1, AKT2 y AKT3, y las vías implicadas están principalmente relacionadas con la regulación del ciclo celular y la apoptosis .

Compuestos similares:

Singularidad de GSK-690693: GSK-690693 es único debido a su alta selectividad y potencia contra las tres isoformas de AKT. Ha demostrado una significativa actividad antitumoral en modelos preclínicos y ha mostrado efectos aditivos cuando se combina con otras terapias dirigidas, como el lapatinib . Esto lo convierte en un candidato prometedor para la terapia de combinación en el tratamiento del cáncer.

Comparación Con Compuestos Similares

Uniqueness of GSK-690693: GSK-690693 is unique due to its high selectivity and potency against all three AKT isoforms. It has demonstrated significant anti-tumor activity in preclinical models and has shown additive effects when combined with other targeted therapies, such as lapatinib . This makes it a promising candidate for combination therapy in cancer treatment.

Actividad Biológica

GSK690693 is a novel ATP-competitive pan-Akt kinase inhibitor, primarily known for its role in inhibiting the Akt signaling pathway, which is crucial for cell survival and proliferation. This compound has garnered attention due to its potential therapeutic applications in various cancers characterized by hyperactivation of the Akt pathway.

This compound selectively inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) with low nanomolar potency, exhibiting IC50 values of approximately 2 nM, 13 nM, and 9 nM, respectively . By inhibiting Akt, this compound leads to:

  • Reduced phosphorylation of downstream targets such as GSK3β, PRAS40, and FOXO proteins .
  • Induction of apoptosis in tumor cells that are dependent on Akt signaling for survival .
  • Altered cellular metabolism and cell cycle progression due to the inhibition of pro-survival signals mediated by Akt .

Table 1: Inhibition Potency of this compound Against Akt Isoforms

Akt IsoformIC50 (nM)
Akt12
Akt213
Akt39

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:

  • The compound showed IC50 values ranging from 6.5 nM to >10 μM across different cell lines tested .
  • It induced significant apoptosis in a subset of tumor cells when administered at appropriate concentrations .

In Vivo Studies

This compound has been evaluated in several animal models, particularly xenograft models. Key findings include:

  • Efficacy in Tumor Models : In studies involving human tumor xenografts, daily administration of this compound resulted in significant antitumor activity across various types including breast and ovarian cancers .
  • Tumor Progression Delay : In genetically modified mice expressing constitutively active Akt, this compound was effective in delaying tumor onset and progression, highlighting its potential as a therapeutic agent for cancers with hyperactivated Akt signaling .

Case Studies

  • Pediatric Preclinical Testing Program (PPTP) :
    • This compound was tested against a panel of pediatric tumors. It showed modest antitumor activity with notable effects in osteosarcoma models but did not demonstrate significant efficacy in acute lymphoblastic leukemia (ALL) models .
  • Combination Therapies :
    • When combined with lapatinib (an EGFR inhibitor), this compound exhibited enhanced antitumor effects compared to either agent alone. This suggests potential for combinatorial therapeutic strategies in treating cancers with aberrant signaling pathways .

Propiedades

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGFQWBCSZGEL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239551
Record name GSK-690693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937174-76-0
Record name GSK 690693
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937174-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-690693
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-690693
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-690693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 937174-76-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-690693
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK690693
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
GSK690693
Reactant of Route 3
Reactant of Route 3
GSK690693
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
GSK690693
Reactant of Route 5
GSK690693
Reactant of Route 6
Reactant of Route 6
GSK690693
Customer
Q & A

Q1: What is the primary molecular target of GSK690693?

A1: this compound is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). [, , , , ]

Q2: How does this compound interact with AKT?

A2: this compound binds to the ATP-binding pocket of AKT, preventing ATP binding and subsequently inhibiting the kinase activity of AKT. [, , ] This interaction has been confirmed through X-ray crystallography studies. [, ]

Q3: What are the downstream consequences of AKT inhibition by this compound?

A3: this compound inhibits the phosphorylation of several downstream substrates of AKT, leading to various cellular effects, including:

  • Reduced phosphorylation of GSK3β: This leads to decreased glycogen synthesis and/or increased glycogenolysis, potentially contributing to hyperglycemia. [, ]
  • Inhibition of PRAS40 phosphorylation: This affects mTORC1 signaling and downstream processes. []
  • Reduced phosphorylation of Forkhead (FOXO) transcription factors: This influences the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes. [, , ]
  • Increased RB1-mediated cell cycle arrest: This contributes to the anti-proliferative effects of this compound. []
  • Induction of apoptosis: this compound promotes apoptosis in a subset of tumor cells, particularly those with activated AKT signaling. [, , ]

Q4: Does this compound inhibit other kinases besides AKT?

A4: While highly selective for AKT isoforms, this compound can inhibit other members of the AGC kinase family to a lesser extent. [] Additionally, chemical proteomics studies have identified CDC42BPB as a novel putative target for this compound. []

Q5: In which cancer types has this compound demonstrated preclinical efficacy?

A5: Preclinical studies have shown promising anti-tumor activity of this compound in various cancer models, including:

  • Breast cancer: Especially in models with PIK3CA or PTEN mutations, and in combination with other agents like Celecoxib. [, , , , ]
  • Ovarian cancer: Both in vitro and in vivo models have shown sensitivity to this compound. [, ]
  • Prostate cancer: this compound demonstrated efficacy in models with activated AKT signaling. [, , ]
  • Acute lymphoblastic leukemia (ALL): A high percentage of ALL cell lines showed sensitivity to this compound. [, ]
  • Gastric cancer: Particularly in ARID1A-deficient models, which exhibit increased AKT pathway activation. []
  • Nasopharyngeal carcinoma: this compound enhanced radiosensitivity and inhibited epithelial-mesenchymal transition in preclinical models. []
  • Non-small cell lung cancer: Synergistic effects were observed when this compound was combined with the mTOR inhibitor temsirolimus. []

Q6: Are there any known mechanisms of resistance to this compound?

A6: Yes, several mechanisms have been identified, including:

  • Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs), such as c-Met, Her3, IGF-IR, INSR, and EphA2, has been observed in response to AKT inhibition. This can be mitigated by co-targeting Pim-1 kinase. [, ]
  • Insufficient inhibition of downstream targets: Resistance can occur due to incomplete suppression of key downstream effectors like MYC. Combining this compound with MEK inhibitors might overcome this. []
  • Activation of compensatory pathways: Inhibition of mTORC1 can lead to feedback activation of AKT through a PI3K-dependent loop. [] Simultaneously targeting multiple levels of the PI3K/AKT/mTOR pathway may be necessary to achieve sustained pathway inhibition. [, ]

Q7: What is the role of autophagy in response to this compound treatment?

A7: this compound can induce autophagy in some cancer cells, which may serve as a pro-survival mechanism. Combining this compound with autophagy inhibitors like chloroquine or bafilomycin A1 could potentially enhance its efficacy. [, ]

Q8: What is known about the pharmacokinetics of this compound?

A8:

  • Administration: this compound can be administered intravenously (IV) or intraperitoneally (IP). [, ]
  • Absorption: The drug exhibits favorable pharmacokinetic properties in preclinical models, achieving sufficient tumor concentrations following systemic administration. []
  • Distribution: this compound has been shown to effectively penetrate tumor tissue. []

Q9: Does this compound affect glucose metabolism?

A9: Yes, this compound can induce transient hyperglycemia as a consequence of its inhibitory effects on the AKT pathway, which plays a role in glucose homeostasis. This effect is attributed to reduced peripheral glucose uptake, increased gluconeogenesis, and/or increased hepatic glycogenolysis. [, ] Fasting and a low-carbohydrate diet have been shown to mitigate this compound-induced hyperglycemia in preclinical models. [, ]

Q10: Are there any known biomarkers that predict response to this compound?

A10:

  • PIK3CA and PTEN mutations: Mutations in PIK3CA and PTEN are associated with increased sensitivity to this compound in certain cancer types like breast cancer, but not in others like colon cancer. []
  • RAS/RAF mutations: The presence of activating mutations in RAS/RAF genes might confer resistance to this compound, even in the context of PIK3CA/PTEN mutations, particularly in colon cancer. []
  • ARID1A deficiency: Loss of ARID1A expression in gastric cancer correlates with increased sensitivity to this compound. []
  • Phosphorylated S6 levels: High basal levels of phosphorylated S6 might predict sensitivity to PI3K pathway inhibitors, including this compound, in head and neck cancers. []

Q11: What are the potential future directions for this compound research?

A11:

  • Combination therapies: Further investigation of this compound in combination with other targeted therapies, such as MEK inhibitors, Pim-1 inhibitors, or autophagy inhibitors, is warranted to overcome resistance mechanisms and enhance efficacy. [, , ]
  • Biomarker development: Identifying and validating reliable biomarkers to predict response to this compound will be crucial for selecting patients who are most likely to benefit from treatment. [, , ]
  • Overcoming hyperglycemia: Research into strategies to manage this compound-induced hyperglycemia, beyond dietary modifications, is necessary for its safe and effective clinical application. [, ]
  • Clinical trials: While early clinical trials have been conducted, further investigation of this compound in well-designed clinical trials is necessary to determine its efficacy and safety profile in humans. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.